Triphenylphosphine selenide

Overview

Description

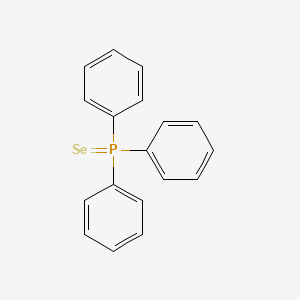

Triphenylphosphine selenide is an organophosphorus compound with the chemical formula (C₆H₅)₃PSe. It is a white solid that is soluble in most organic solvents but insoluble in water . This compound is primarily used in the preparation of other selenium compounds and has applications in various fields of scientific research .

Preparation Methods

Triphenylphosphine selenide is typically synthesized by the reaction of triphenylphosphine with potassium selenocyanate . The reaction is carried out in an organic solvent such as dichloromethane or pyridine, where triphenylphosphine reacts with potassium selenocyanate to form this compound and potassium chloride as a byproduct . The reaction conditions usually involve moderate heating to facilitate the reaction.

Chemical Reactions Analysis

Triphenylphosphine selenide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form triphenylphosphine oxide and selenium.

Reduction: It can be reduced back to triphenylphosphine and elemental selenium.

Substitution: It can participate in substitution reactions where the selenium atom is replaced by other chalcogens or halogens.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Triphenylphosphine selenide has a wide range of applications in scientific research:

Biology: It is used in the study of selenium’s biological roles and its incorporation into biomolecules.

Industry: It is used in the preparation of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of triphenylphosphine selenide involves its ability to transfer selenium atoms to other molecules. This selenium transfer is facilitated by the formation of a reactive intermediate where the selenium atom is bonded to the phosphorus atom in a tetrahedral geometry . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Triphenylphosphine selenide can be compared with other similar compounds such as:

Triphenylphosphine sulfide: Similar in structure but contains sulfur instead of selenium.

Triphenylphosphine oxide: Contains an oxygen atom instead of selenium.

Trioctylphosphine selenide: Contains octyl groups instead of phenyl groups.

The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs .

Biological Activity

Triphenylphosphine selenide (TPPSe), an organophosphorus compound, has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and biochemistry. This compound, with the formula , is synthesized through the reaction of triphenylphosphine with potassium selenocyanate and is characterized by its solubility in various organic solvents . This article explores the biological activities associated with TPPSe, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Physical State : White solid

- Solubility : Very soluble in dichloromethane, chloroform, pyridine, and THF; moderately soluble in acetonitrile and benzene upon heating .

TPPSe can be prepared via a straightforward synthetic route involving triphenylphosphine and potassium selenocyanate. The compound exhibits both monoclinic and triclinic crystal structures, with tetrahedral geometry around the phosphorus atom .

Antitumor Activity

Recent studies have highlighted the antitumor potential of TPPSe. A notable investigation demonstrated that TPPSe exhibits significant cytotoxic effects against various cancer cell lines. The compound's efficacy was evaluated using the MTT assay, revealing IC50 values that indicate potent activity against hepatocellular carcinoma (HepG2) and other cancer types.

| Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|

| HepG2 | 8.26 | 100.39 |

| A549 | 8.99 | 100.07 |

| DU145 | 7.89 | 99.93 |

| MCF7 | 8.26 | 100.39 |

This data suggests that TPPSe may serve as a lead compound for further development in cancer therapeutics due to its strong inhibition rates across multiple cell lines .

The mechanisms by which TPPSe exerts its biological effects are multifaceted:

- Induction of Apoptosis : TPPSe has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases .

- Cell Cycle Arrest : Studies indicate that treatment with TPPSe leads to cell cycle arrest at the S phase, suggesting a mechanism that may involve interference with DNA synthesis or repair processes .

- Selenium Release : As a selenide donor, TPPSe can release reactive selenium species in biological systems, contributing to its antioxidant properties and potential protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have contributed to our understanding of TPPSe's biological activity:

- A study indicated that TPPSe could reduce iron(III) and copper(II) ions effectively, forming stable complexes that could be leveraged in therapeutic contexts .

- Another investigation focused on the role of TPPSe in synthesizing other selenium-containing compounds, emphasizing its utility as a precursor in pharmaceutical applications .

- Research has also shown that cycloaurated derivatives of this compound display enhanced biological activity compared to their parent compounds, indicating a potential avenue for drug design .

Properties

IUPAC Name |

triphenyl(selanylidene)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15PSe/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVJLNKVUKIPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=[Se])(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15PSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959584 | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3878-44-2 | |

| Record name | Triphenylphosphine selenide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3878-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(selanylidene)-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylphosphine selenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE SELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9S5RC2HL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triphenylphosphine selenide?

A1: The molecular formula of this compound is C18H15PSe, and its molecular weight is 357.27 g/mol. []

Q2: Is there spectroscopic data available for this compound?

A2: Yes, 77Se NMR spectroscopy is a valuable tool for characterizing this compound and its complexes. The selenium chemical shift is sensitive to the electronic environment of the selenium atom and can provide insights into bonding and interactions. [, , ] Additionally, P-Se bond lengths determined through X-ray crystallography, like those observed in [], can be indicative of selenophosphonium character. []

Q3: How does the structure of this compound affect its reactivity?

A3: The P=Se bond in this compound is relatively weak due to the poor overlap between the phosphorus 3p and selenium 4p orbitals. [] This makes the selenium atom susceptible to electrophilic attack and allows the compound to act as a selenium transfer reagent. [, , ]

Q4: How is this compound used as a selenium transfer reagent?

A5: this compound readily transfers its selenium atom to nucleophilic substrates like phosphites and H-phosphonate diesters, forming the corresponding phosphoroselenoate derivatives. This reaction is particularly useful for preparing selenium-containing nucleotide analogues. [, , ]

Q5: What other reactions can this compound catalyze?

A6: this compound, in conjunction with trifluoroacetic acid, effectively deoxygenates epoxides to olefins in a stereospecific manner. [] Furthermore, it can catalyze the conversion of epoxides into olefins. [] Recently, it has been employed as a Lewis base cocatalyst in Brønsted acid-catalyzed enantioselective iodocycloetherification reactions. []

Q6: Are there examples of this compound facilitating cluster coupling reactions?

A7: Yes, this compound reacts with triosmium clusters to form selenium-bridged clusters. This demonstrates its ability to assemble larger metal complexes through selenium atom coordination. []

Q7: How do substituents on the phenyl rings of this compound influence its properties?

A9: Electron-donating substituents, particularly in the ortho position, increase the electron density on the selenium atom, making it more nucleophilic. Conversely, electron-withdrawing substituents decrease the nucleophilicity of the selenium atom. [] These electronic effects can significantly impact the reactivity and coordination behavior of this compound.

Q8: What safety precautions should be taken when handling this compound?

A8: As with all chemicals, it is essential to handle this compound with care and follow appropriate safety protocols. Consult the material safety data sheet (MSDS) for specific handling, storage, and disposal information.

Q9: Could the selenium transfer ability of this compound be exploited in biological contexts?

A11: While further research is needed, the controlled introduction of selenium into biomolecules using this compound could be explored for developing novel therapeutics or tools for chemical biology. []

Q10: Can this compound be utilized in material science applications?

A12: The use of this compound as a selenium source in the synthesis of lead selenide (PbSe) nanostructures for potential optoelectronic applications highlights its versatility. [, ] By tuning the reaction conditions and combining it with other chalcogen sources, different morphologies and compositions of nanostructures can be achieved.

Q11: How is this compound typically characterized and quantified?

A13: Common techniques include NMR spectroscopy (particularly 77Se NMR), X-ray crystallography, and elemental analysis. [, , , , ]

Q12: Are there any environmental concerns associated with this compound?

A12: While this compound is not as widely studied for its environmental impact as some other compounds, responsible handling and disposal are crucial to minimize potential risks. Exploring alternative selenium transfer reagents and developing sustainable synthetic methods are important considerations for future research.

Q13: Are there any alternatives to this compound for selenium transfer reactions?

A15: While this compound is a commonly used reagent, other selenium transfer reagents, such as Woollins' reagent, are available and may offer advantages depending on the specific application. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.